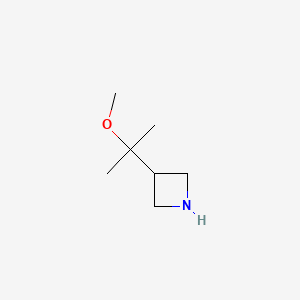

3-(2-Methoxy-2-propyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-2-propyl)azetidine can be achieved through various methods. . This reaction utilizes visible light to promote the cycloaddition, resulting in the formation of the azetidine ring.

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves the use of metalated azetidines and practical C(sp3)–H functionalization techniques . These methods allow for efficient and scalable production of the compound, making it accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-2-propyl)azetidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Methoxy-2-propyl)azetidine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-2-propyl)azetidine involves its interaction with molecular targets and pathways. The compound’s ring strain and embedded nitrogen atom contribute to its reactivity, allowing it to participate in various chemical reactions. These interactions can affect biological processes, such as protein biosynthesis and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Azetidine-2-carboxylic acid: A naturally occurring azetidine found in sugar beets, known for its gametocidal properties.

Uniqueness

3-(2-Methoxy-2-propyl)azetidine is unique due to its specific substituents, which impart distinct chemical and physical properties

Biological Activity

3-(2-Methoxy-2-propyl)azetidine is a four-membered heterocyclic compound recognized for its potential biological activity. This article delves into its pharmacological properties, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C$7$H${15}$NO, featuring a nitrogen atom within the azetidine ring, which is substituted with a methoxy and a propyl group. The presence of these groups influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that azetidines, including this compound, exhibit various biological activities. These include:

- Antimicrobial Activity : Azetidine derivatives have shown promising results against various bacterial strains. For instance, compounds similar to this compound have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Some azetidine derivatives are noted for their anticancer activities. Studies have demonstrated that modifications in the azetidine structure can lead to significant antiproliferative effects against cancer cell lines .

- Anti-inflammatory Effects : Certain azetidines have been reported to possess anti-inflammatory properties, contributing to their potential therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of suitable precursors under controlled conditions to ensure high yields and purity. The synthesis routes often emphasize the importance of nitrogen functionality in enhancing biological activity .

Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of azetidine derivatives, including this compound, revealing significant inhibition against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to establish the effectiveness of these compounds.

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | 15 | S. aureus |

| Other Derivative A | 10 | E. coli |

Anticancer Activity

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The IC$_{50}$ value was found to be in the low micromolar range, indicating potent anticancer activity.

Q & A

Q. Basic: What synthetic strategies are effective for preparing 3-(2-Methoxy-2-propyl)azetidine, and what purity benchmarks should be prioritized?

Answer:

The synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, azetidine derivatives can be synthesized by reacting azetidine precursors (e.g., 1-azetidinecarboxylic acid esters) with methoxy-propyl halides under basic conditions . Key considerations include:

- Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis byproducts .

- Purification : Column chromatography (e.g., reverse-phase HPLC) is critical to isolate the product, with purity ≥95% confirmed by NMR and LC-MS .

- Benchmarks : Monitor reaction progress via TLC and confirm final purity using proton NMR (e.g., δ 3.2–3.5 ppm for methoxy groups) .

Q. Advanced: How can stereochemical challenges in synthesizing this compound be addressed to achieve enantiomeric excess?

Answer:

Chiral resolution or asymmetric synthesis is required. For example:

- Chiral auxiliaries : Use (S)- or (R)-configured azetidine precursors (e.g., tert-butyl 2-(aminomethyl)azetidine-1-carboxylate) to control stereochemistry .

- Catalytic asymmetric synthesis : Employ palladium-catalyzed cross-coupling to install the methoxy-propyl group with >90% enantiomeric excess .

- Validation : Confirm stereochemistry via X-ray crystallography or chiral HPLC .

Q. Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- NMR : Prioritize 1H NMR for methoxy (δ 3.3–3.5 ppm) and azetidine ring protons (δ 2.5–3.0 ppm). 13C NMR confirms quaternary carbons (e.g., δ 70–80 ppm for methoxy) .

- Mass spectrometry : ESI-MS (positive ion mode) to verify molecular ion peaks (e.g., [M+H]+ at m/z 158.1) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times should match reference standards .

Q. Advanced: How does the methoxy-propyl substituent influence the binding affinity of this compound to nicotinic acetylcholine receptors (nAChRs)?

Answer:

The methoxy-propyl group enhances lipophilicity and steric bulk, improving receptor interaction:

- In vitro assays : Competitive binding studies (e.g., with 18F-nifzetidine) show that methoxy-propyl derivatives exhibit 2–3× higher α4β2 nAChR affinity compared to unsubstituted analogs .

- SAR analysis : Alkyl substituents at the meta-position of azetidine-pyridine hybrids reduce agonist activity while increasing antagonist potency .

- Contradictions : Some studies report reduced blood-brain barrier penetration due to increased polarity, necessitating logP optimization (target 2.5–3.5) .

Q. Basic: What storage conditions are recommended for this compound to ensure long-term stability?

Answer:

- Temperature : Store at –20°C in sealed, argon-purged vials to prevent oxidation .

- Solubility : Dissolve in anhydrous DMSO (10 mM stock) for biological assays; avoid aqueous buffers to prevent hydrolysis .

- Degradation monitoring : Conduct monthly LC-MS checks; discard if impurity levels exceed 5% .

Q. Advanced: How can in vivo PET imaging studies be designed to evaluate the pharmacokinetics of this compound in neurological models?

Answer:

- Radiolabeling : Synthesize 18F- or 11C-labeled analogs (e.g., via nucleophilic fluorination) to track distribution .

- Animal models : Use rhesus monkeys or transgenic mice expressing human α4β2 nAChRs. Administer 1–5 mCi/kg and acquire dynamic PET scans for 90 minutes .

- Data analysis : Calculate binding potential (BPND) using Logan graphical analysis. Compare target-to-nontarget ratios (e.g., thalamus vs. cerebellum) to validate specificity .

Q. Basic: What in vitro assays are suitable for screening the anti-inflammatory potential of this compound?

Answer:

- Cell models : Use BV2 microglial cells stimulated with LPS to measure NLRP3 inflammasome inhibition (IC50 via ELISA for IL-1β) .

- ROS detection : Employ DCFH-DA fluorescence assays to quantify reactive oxygen species (ROS) reduction .

- Controls : Include dexamethasone (positive control) and vehicle (DMSO) to normalize results .

Q. Advanced: How can researchers resolve discrepancies between in vitro binding data and in vivo efficacy for this compound?

Answer:

- Pharmacokinetic profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and brain penetration (Kp,uu) to identify bioavailability issues .

- Metabolite screening : Use LC-MS/MS to detect active/inactive metabolites in liver microsomes .

- Dose optimization : Adjust dosing regimens (e.g., continuous infusion vs. bolus) to maintain therapeutic concentrations .

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

3-(2-methoxypropan-2-yl)azetidine |

InChI |

InChI=1S/C7H15NO/c1-7(2,9-3)6-4-8-5-6/h6,8H,4-5H2,1-3H3 |

InChI Key |

VKRYMDWUSNTVMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CNC1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.